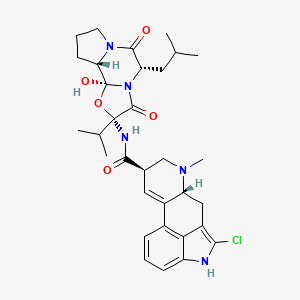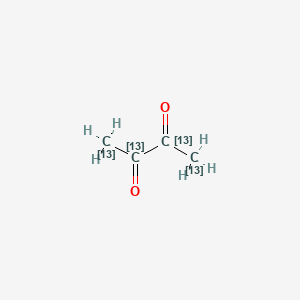
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-Z-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide, also known as HEPAS, is a synthetic derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA). HEPAS has been studied extensively for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is not fully understood. However, studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can modulate several signaling pathways involved in cancer, inflammation, and cardiovascular diseases. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also activate peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism and cardiovascular diseases.
Biochemical and Physiological Effects:
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several biochemical and physiological effects. Studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also reduce the levels of cholesterol and triglycerides. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can improve endothelial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several advantages for lab experiments. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is stable and can be stored for long periods. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is also soluble in water and organic solvents, which makes it easy to use in lab experiments. However, (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has some limitations. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is expensive and difficult to synthesize. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is also not readily available commercially.
Orientations Futures
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has several potential future directions. Further studies are needed to fully understand the mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide. Studies are also needed to determine the optimal dosage and duration of treatment for different diseases. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can also be studied for its potential use as a dietary supplement.
Méthodes De Synthèse
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is synthesized by reacting EPA with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction results in the formation of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide, which is purified using column chromatography.
Applications De Recherche Scientifique
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and lower cholesterol levels. (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has also been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
1798431-50-1 |
|---|---|
Formule moléculaire |
C25H35NO4 |
Poids moléculaire |
413.558 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Synonymes |
(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




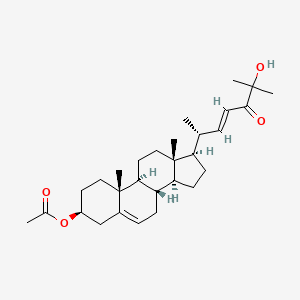
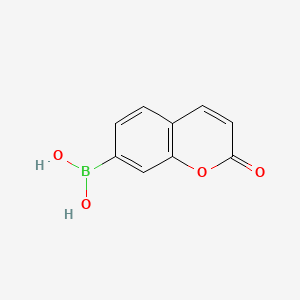
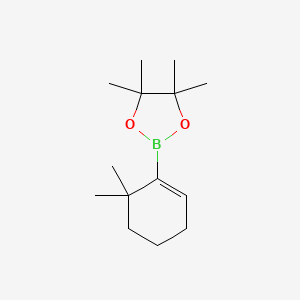


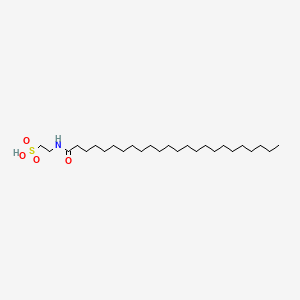

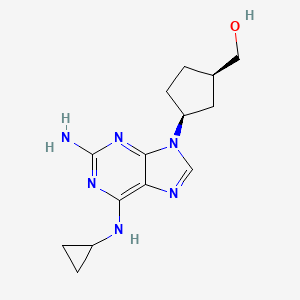
![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
